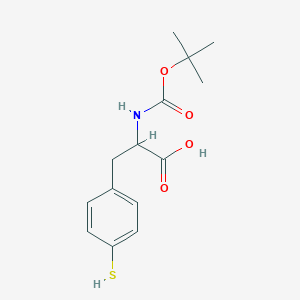![molecular formula C15H15ClN2O3S B13552933 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonamide group. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Functionalization of the Cyclopentene Ring: The hydroxymethyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods to achieve the desired stereochemistry.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Applications De Recherche Scientifique
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for the development of new drugs or bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline ring may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
This compound: Known for its unique combination of quinoline and sulfonamide groups.
N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide: Another compound with a similar cyclopentene ring and sulfonamide group.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl methanol hydrochloride: A compound with a purine ring and similar functional groups.
Propriétés
Formule moléculaire |
C15H15ClN2O3S |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-7-17-15-12(13)2-1-3-14(15)22(20,21)18-11-5-4-10(8-11)9-19/h1-7,10-11,18-19H,8-9H2/t10-,11+/m0/s1 |
Clé InChI |
UZSKXBSQNGOQPM-WDEREUQCSA-N |
SMILES isomérique |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
SMILES canonique |
C1C(C=CC1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


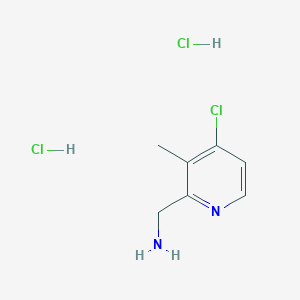
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
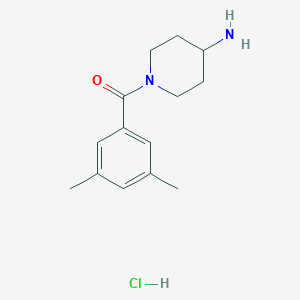

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
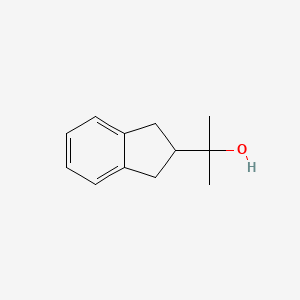

![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

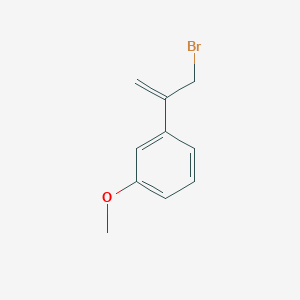
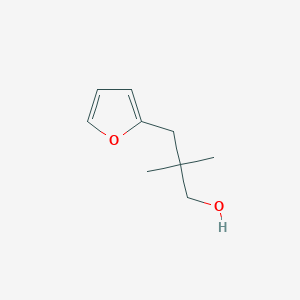
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
